4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The bromophenyl group is introduced via a bromination reaction, and the aldehyde group is added through formylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance the compound’s binding affinity. The aldehyde group can undergo reactions with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functional group.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenylhydrazine: Contains a bromophenyl group and a hydrazine functional group.
Uniqueness
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)9-8(5-14)11-13-12-9/h1-5H,(H,11,12,13) |
InChI Key |
UDUJWDVCECVRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C=O)Br |
Origin of Product |
United States |
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